5-Cyclopropyl-4-fluoro-2-pyridinamine
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Overview
Description
5-Cyclopropy-4-fluoro-2 pyridinamine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields including medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
The synthesis of 5-Cyclopropy-4-fluoro-2 pyridinamine involves several steps. One common method includes the introduction of a fluorine atom into the pyridine ring through nucleophilic substitution reactions. The cyclopropyl group can be introduced via cyclopropanation reactions. Industrial production methods often involve the use of fluorinating agents and cyclopropylating reagents under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Cyclopropy-4-fluoro-2 pyridinamine undergoes various chemical reactions including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
5-Cyclopropy-4-fluoro-2 pyridinamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Cyclopropy-4-fluoro-2 pyridinamine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing nature can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of various biochemical pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
5-Cyclopropy-4-fluoro-2 pyridinamine can be compared with other fluorinated pyridines such as 2-fluoropyridine and 3-fluoropyridine. These compounds share similar properties due to the presence of the fluorine atom but differ in their reactivity and applications. The cyclopropyl group in 5-Cyclopropy-4-fluoro-2 pyridinamine adds to its uniqueness, potentially enhancing its biological activity and stability .
Properties
Molecular Formula |
C8H9FN2 |
---|---|
Molecular Weight |
152.17 g/mol |
IUPAC Name |
5-cyclopropyl-4-fluoropyridin-2-amine |
InChI |
InChI=1S/C8H9FN2/c9-7-3-8(10)11-4-6(7)5-1-2-5/h3-5H,1-2H2,(H2,10,11) |
InChI Key |
VIZNRNQFGMLREJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN=C(C=C2F)N |
Origin of Product |
United States |
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